molecular formula C24H34N4O2S B11944488 (3R,4S)-1-benzyl-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine

(3R,4S)-1-benzyl-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine

Cat. No.: B11944488
M. Wt: 442.6 g/mol
InChI Key: VEABDKBNQNHHCB-RPWUZVMVSA-N
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Description

(3R,4S)-1-benzyl-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structural features, including a benzyl group, a dimethylamine group, and a piperazine ring substituted with a methylsulfonyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-benzyl-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl and dimethylamine groups, and the attachment of the piperazine ring with the methylsulfonyl substituent. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step may involve benzylation reactions using benzyl halides.

    Attachment of the Piperazine Ring: This can be done through nucleophilic substitution reactions.

    Introduction of the Methylsulfonyl Group: This step may involve sulfonylation reactions using methylsulfonyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-benzyl-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of functional groups such as the methylsulfonyl group.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent due to its structural features.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-1-benzyl-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrrolidine derivatives with benzyl, dimethylamine, and piperazine groups. Examples include:

    (3R,4S)-1-benzyl-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine: analogs with different substituents on the piperazine ring.

    Other pyrrolidine derivatives: with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C24H34N4O2S

Molecular Weight

442.6 g/mol

IUPAC Name

(3R,4S)-1-benzyl-N,N-dimethyl-4-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pyrrolidin-3-amine

InChI

InChI=1S/C24H34N4O2S/c1-25(2)24-19-26(17-20-7-5-4-6-8-20)18-23(24)21-9-11-22(12-10-21)27-13-15-28(16-14-27)31(3,29)30/h4-12,23-24H,13-19H2,1-3H3/t23-,24+/m1/s1

InChI Key

VEABDKBNQNHHCB-RPWUZVMVSA-N

Isomeric SMILES

CN(C)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)CC4=CC=CC=C4

Canonical SMILES

CN(C)C1CN(CC1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)CC4=CC=CC=C4

Origin of Product

United States

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